![molecular formula C29H23NO4S B2828356 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone CAS No. 1114886-28-0](/img/structure/B2828356.png)
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule. It contains a benzothiazinone core, which is a type of heterocyclic compound . The molecule also contains a benzyloxy group and a methylphenyl group.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps, each introducing a new functional group to the molecule. One possible method could involve a nucleophilic aromatic substitution reaction . This would involve the reaction of a benzene derivative with a nucleophile, in this case, the benzyloxy group . Another method could involve a free radical bromination at the benzylic position .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The benzothiazinone core would provide a rigid, planar structure, while the benzyloxy and methylphenyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzothiazinone core, the benzyloxy group, and the methylphenyl group. Reactions at the benzylic position are common and can involve free radical bromination, nucleophilic substitution, or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazinone core could contribute to its stability, while the benzyloxy and methylphenyl groups could influence its solubility and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Novel synthesis methods have been developed for derivatives related to benzothiazinone and benzoxazine, which possess significant anti-stress oxidative properties. These methods allow for the synthesis of derivatives with potential application in stress management and antioxidant properties (Largeron & Fleury, 1998).
- Research on benzothiazinone derivatives has shown promise in synthesizing new compounds with potential neuroprotective activities. These derivatives are explored for their capabilities to protect against oxidative stress-induced neuronal damage, showcasing their potential applications in neuroprotection and treatment of neurodegenerative diseases (Largeron et al., 2001).
Pharmacological Applications
- The anti-inflammatory and anti-cytokine release properties of aminobenzophenone derivatives have been studied, demonstrating the potential of these compounds in the development of new anti-inflammatory drugs. These studies highlight the role of structural modifications in enhancing biological activity and selectivity, particularly in targeting p38 MAP kinase as a mechanism for suppressing inflammation (Ottosen et al., 2003).
Material Science and Engineering
- Sulfonated polybenzimidazoles containing benzothiazole and phthalazinone groups have been synthesized and characterized for their potential use as proton exchange membranes in fuel cell applications. These materials exhibit excellent thermal stability, mechanical properties, and low methanol permeability, highlighting their suitability for energy conversion technologies (Liu et al., 2014).
properties
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4S/c1-21-11-13-23(14-12-21)29(31)28-19-30(26-9-5-6-10-27(26)35(28,32)33)24-15-17-25(18-16-24)34-20-22-7-3-2-4-8-22/h2-19H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDIVJMNHFPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)
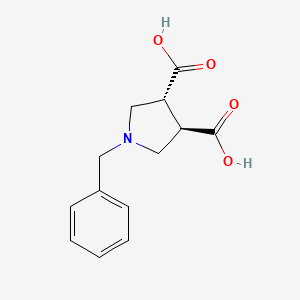
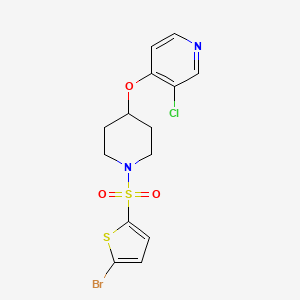
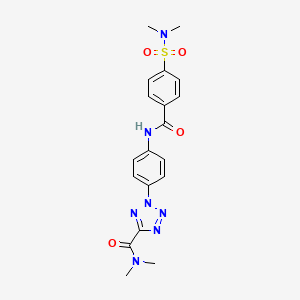
![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)

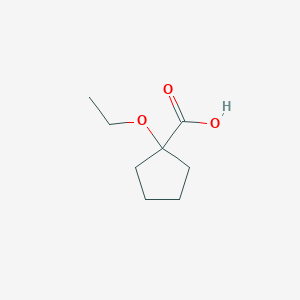
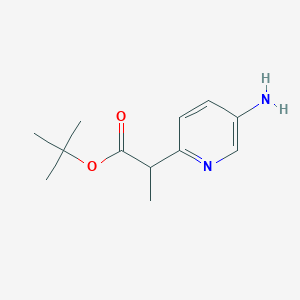
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)
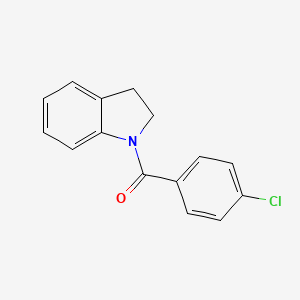
![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)
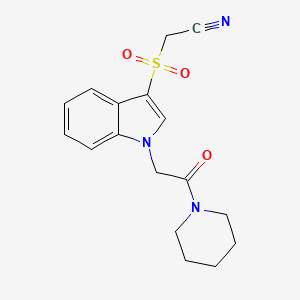
![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)
